3-Hydroxy-sulfonyloxybenzoic acid
Overview
Description
3-Hydroxy-sulfonyloxybenzoic acid, also known as 3-Hsob, is a chemical compound with the molecular formula C7H6O7S . It has a molecular weight of 234.18300 and a density of 1.852g/cm3 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-sulfonyloxybenzoic acid consists of 7 carbon atoms, 6 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom . The exact mass is 233.98300 .Physical And Chemical Properties Analysis
3-Hydroxy-sulfonyloxybenzoic acid has a density of 1.852g/cm3 . The molecular formula is C7H6O7S and the molecular weight is 234.18300 . The exact mass is 233.98300 . Other properties such as boiling point, melting point, and flash point are not available .Scientific Research Applications
Corrosion Inhibition
3-Hydroxybenzoic acid, a related compound to 3-Hydroxy-sulfonyloxybenzoic acid, has been studied for its potential use as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly aqueous pickling solutions. The study indicates that the inhibition efficiency of 3-Hydroxybenzoic acid increases with concentration and is best explained using the Frumkin isotherm model (Narváez, Cano, & Bastidas, 2005).
Antibacterial Activity
Research on derivatives of 3-Hydroxybenzoic acid, closely related to 3-Hydroxy-sulfonyloxybenzoic acid, highlights their various biological properties, including antimicrobial, antialgal, and antioxidant activities. These derivatives are also used in perfumery and have potential applications in drug synthesis due to their antibacterial properties (Satpute, Gangan, & Shastri, 2018).
Catalyst in Organic Synthesis
2-Hydroxy-5-sulfobenzoic acid, another related compound, has been shown to be an effective catalyst in the synthesis of various organic compounds. It is particularly notable for its use in solvent-free conditions, highlighting its potential as an eco-friendly catalyst in organic synthesis (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).
Antiviral Potential
Studies have shown that sulfonic acid-modified compounds, such as those related to 3-Hydroxy-sulfonyloxybenzoic acid, exhibit significant antiviral activity. This suggests their potential application in the development of antiviral drugs and treatments (Naidu et al., 2012).
Environmental Applications
Research into the environmental degradation of sulfonamides has revealed an unusual pathway initiated by ipso-hydroxylation, a process potentially relevant to compounds like 3-Hydroxy-sulfonyloxybenzoic acid. This could have implications for understanding the environmental impact and breakdown of such compounds (Ricken et al., 2013).
properties
IUPAC Name |
3-hydroxy-4-sulfooxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O7S/c8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQYUDIZIPNWJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227297 | |
Record name | 3-Hydroxy-sulfonyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-sulfonyloxybenzoic acid | |
CAS RN |
76496-12-3 | |
Record name | 3-Hydroxy-sulfonyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076496123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-sulfonyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Protocatechuic acid 4-O-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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